

theoretical vs. experimental properties of 1-bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-methylpropan-2-amine**

Cat. No.: **B13300167**

[Get Quote](#)

An In-depth Technical Guide to 1-bromo-2-methylpropan-2-amine

Disclaimer: Direct experimental data for **1-bromo-2-methylpropan-2-amine** is limited in publicly accessible literature. This guide synthesizes available data, computed theoretical properties, and established experimental protocols for structurally related compounds to provide a comprehensive overview for research and drug development professionals.

Introduction

1-bromo-2-methylpropan-2-amine is a halogenated primary amine. Its structure, featuring a neopentyl-like backbone, suggests potential utility as a building block in organic synthesis and medicinal chemistry. The presence of both a primary amine and a bromine atom on a sterically hindered frame provides unique reactivity.^[1] This document outlines the theoretical and known experimental properties of its hydrobromide salt, proposes synthetic and analytical protocols, and discusses its potential toxicological profile based on related halogenated organic compounds.

Physicochemical Properties

Quantitative data for **1-bromo-2-methylpropan-2-amine** and its common salt form are summarized below. Theoretical properties are derived from computational models.^[2]

Table 1: Computed Properties of **1-bromo-2-methylpropan-2-amine**

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ BrN	PubChem[2]
Molecular Weight	152.03 g/mol	PubChem[2]
IUPAC Name	1-bromo-2-methylpropan-2-amine	PubChem[2]
InChI Key	NONIANXHVMHSLE-UHFFFAOYSA-N	PubChem[2]
Canonical SMILES	CC(C)(CBr)N	PubChem[2]
XLogP3-AA (LogP)	0.7	PubChem[2]
Polar Surface Area	26 Å ²	PubChem[2]
Rotatable Bond Count	1	PubChem[2]

Table 2: Known Properties of **1-bromo-2-methylpropan-2-amine** hydrobromide

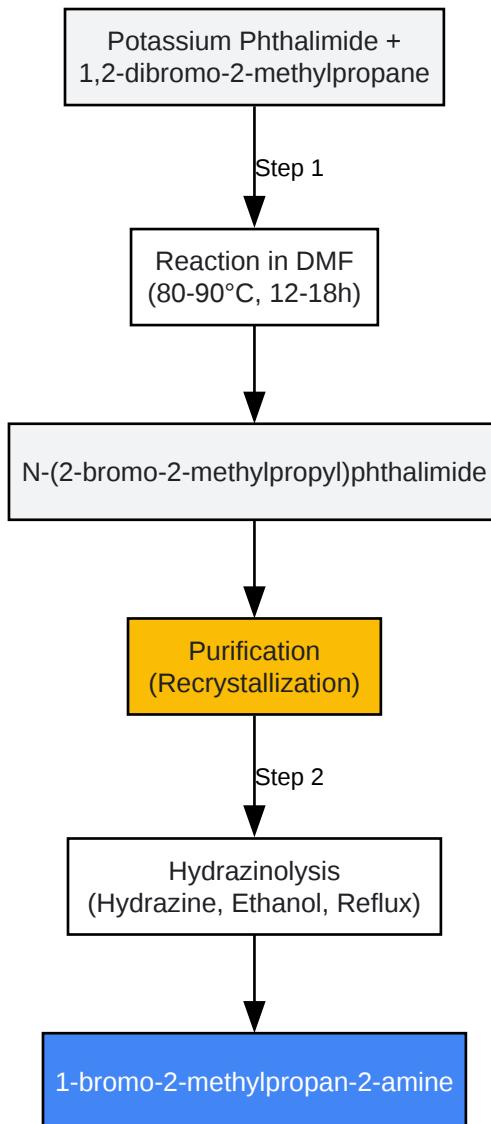
Property	Value	Source
CAS Number	13892-97-2	Sigma-Aldrich
Molecular Formula	C ₄ H ₁₁ Br ₂ N	Benchchem[1]
Molecular Weight	232.95 g/mol	Sigma-Aldrich
Physical Form	Powder	Sigma-Aldrich
Melting Point	184-186 °C	Sigma-Aldrich

Proposed Synthesis and Experimental Protocols

The synthesis of a sterically hindered primary amine like **1-bromo-2-methylpropan-2-amine** can be challenging via direct amination due to competing elimination reactions and potential for over-alkylation. A plausible synthetic route is a modified Gabriel synthesis, which is a robust method for creating primary amines from alkyl halides.[3]

Experimental Protocol: Modified Gabriel Synthesis

This protocol is a representative method adapted for the synthesis of the target compound's structural isomer and is applicable here.[\[3\]](#)


Step 1: Synthesis of N-(2-bromo-2-methylpropyl)phthalimide

- To a solution of potassium phthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1,2-dibromo-2-methylpropane (1.1 equivalents).
- Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice water.
- Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield crude N-(2-bromo-2-methylpropyl)phthalimide.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

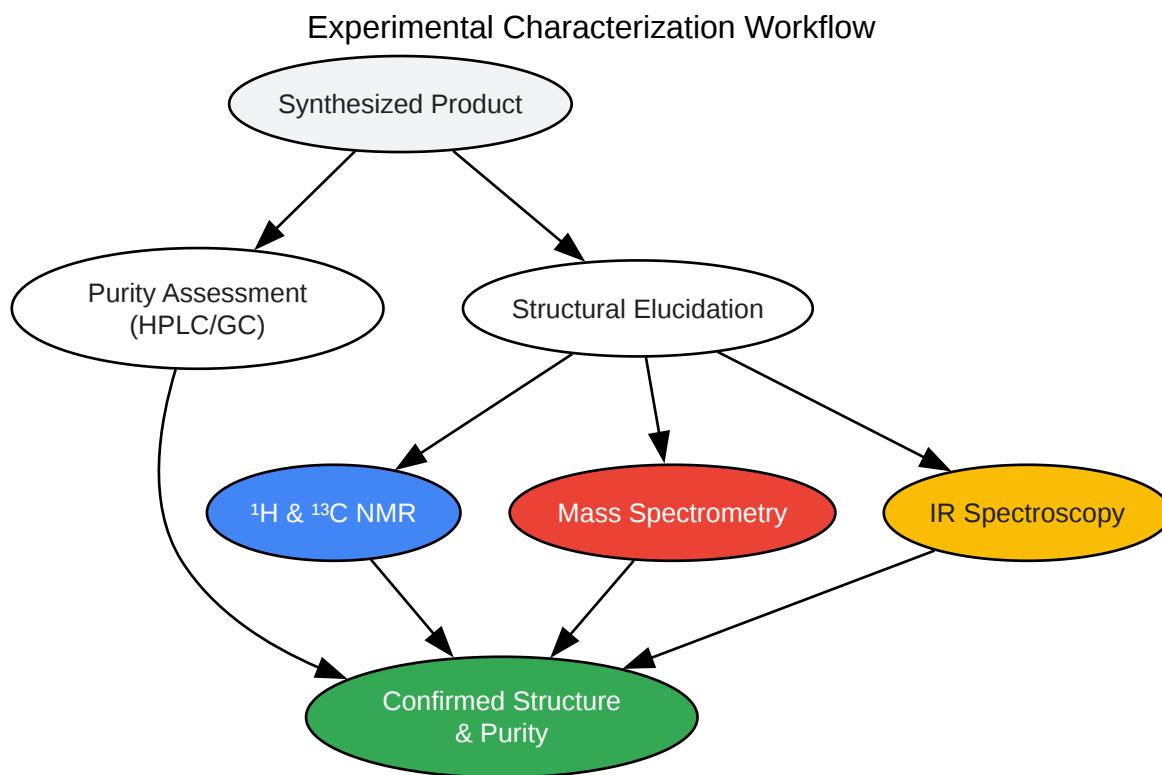
Step 2: Hydrazinolysis to Yield **1-bromo-2-methylpropan-2-amine**

- Suspend the purified N-(2-bromo-2-methylpropyl)phthalimide (1.0 equivalent) in ethanol.
- Add hydrazine monohydrate (1.5 equivalents) to the suspension.
- Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.
- Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.
- Filter the mixture and wash the solid with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride salt.
- The free amine can be obtained by neutralization with a base, followed by extraction.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Proposed pathway for synthesizing **1-bromo-2-methylpropan-2-amine**.


Analytical and Characterization Protocols

Characterization of the final product is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Experimental Protocol: Compound Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons adjacent to the bromine, and the amine protons. For the related compound 1-bromo-2-methylpropane, the proton ratio is 6:2:1.[4] A similar pattern would be expected here, with splitting patterns determined by adjacent protons.
- ^{13}C NMR: The carbon NMR should reveal the number of unique carbon environments. For 1-bromo-2-methylpropane, three distinct carbon signals are observed.[4]
- Infrared (IR) Spectroscopy:
 - The IR spectrum should display characteristic absorption bands. For primary amines, N-H stretching peaks typically appear in the range of 3300-3500 cm^{-1} .[5] C-Br stretching vibrations are expected at lower wavenumbers, generally between 500-750 cm^{-1} .[4]
- Mass Spectrometry (MS):
 - Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine should be evident from the characteristic isotopic pattern (^{19}Br and ^{81}Br in an approximate 1:1 ratio).
- Chromatography:
 - Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample.[6][7]

[Click to download full resolution via product page](#)

Workflow for the analytical characterization of the target compound.

Potential Biological Activity and Toxicology

Signaling Pathways and Biological Interactions: There is no specific information in the literature regarding the interaction of **1-bromo-2-methylpropan-2-amine** with biological signaling pathways. However, as a primary amine, it has the potential to interact with various biological targets, including enzymes and receptors, where amine functionalities are recognized. Its structural similarity to certain bioactive molecules could make it a candidate for screening in drug discovery programs.

Toxicological Profile: The toxicology of this specific compound has not been documented. However, it belongs to the class of halogenated organic compounds, many of which are known for their persistence and potential for bioaccumulation.^[8]

- **General Toxicity:** Brominated organic compounds, in particular, can exhibit moderate to high toxicity upon inhalation.^[9] Their lipophilic nature can lead to accumulation in fatty tissues.^[9]

- Hazard Statements: The hydrobromide salt is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
- Health Effects: Exposure to halogenated organic compounds has been linked to a range of adverse health effects, including neurological, endocrine, and reproductive issues.[\[10\]](#)

Given these potential risks, handling of **1-bromo-2-methylpropan-2-amine** and its salts should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

While **1-bromo-2-methylpropan-2-amine** is not a widely studied compound, its structure presents interesting possibilities for synthetic and medicinal chemistry. This guide provides a foundational understanding based on its computed properties, data from its hydrobromide salt, and established protocols for analogous compounds. Further experimental investigation is required to fully elucidate its chemical reactivity, physical properties, and biological activity. The protocols and data presented herein offer a starting point for researchers and drug development professionals interested in exploring the potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-methylpropan-2-amine hydrobromide | 13892-97-2 | Benchchem [benchchem.com]
- 2. 1-Bromo-2-methylpropan-2-amine | C4H10BrN | CID 426399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH₃)₂CHCH₂Br prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of 1-

bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. [spectroscopyonline.com](#) [spectroscopyonline.com]
- 6. [pubs.acs.org](#) [pubs.acs.org]
- 7. Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [theoretical vs. experimental properties of 1-bromo-2-methylpropan-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13300167#theoretical-vs-experimental-properties-of-1-bromo-2-methylpropan-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com